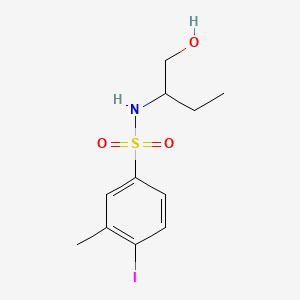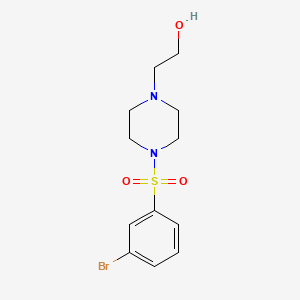
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, an iodine atom, and a hydroxybutyl side chain, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the iodination of 3-methylbenzene-1-sulfonamide, followed by the introduction of the hydroxybutyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction conditions and minimizing side reactions.
化学反応の分析
Types of Reactions
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide
- N-(1-hydroxybutan-2-yl)pyridinium salts
Uniqueness
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The combination of the hydroxybutyl side chain and the sulfonamide group also provides a distinct set of properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1428153-75-6 |
|---|---|
分子式 |
C11H16INO3S |
分子量 |
369.22g/mol |
IUPAC名 |
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16INO3S/c1-3-9(7-14)13-17(15,16)10-4-5-11(12)8(2)6-10/h4-6,9,13-14H,3,7H2,1-2H3 |
InChIキー |
IXVNUNFEJSDFCL-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorobenzyl)-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604179.png)
![6-[(4-tert-butylphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604180.png)
![3-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604183.png)
![2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604184.png)
![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604186.png)
![3-{3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B604187.png)
![2-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604188.png)
![2-(3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604190.png)
![N-[3-(2-furoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604191.png)
![2-{4-[(2-Isopropyl-5-methylphenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B604192.png)


![Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B604200.png)
